2-Amino-5-hydroxy-4-methylbenzoic acid
Overview
Description
2-Amino-5-hydroxy-4-methylbenzoic acid is a compound that is often used in solution-phase peptide synthesis . It performs a herbicidal function in agriculture and is considered a plant growth-regulator .
Molecular Structure Analysis
The molecular formula of this compound is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12) .Scientific Research Applications
Analytical Chemistry Applications
2-Aminobenzoic acid (2-AA) derivatives are utilized as labeling reagents to enhance the mass spectrometric sensitivity of N-glycans, which are complex carbohydrates attached to proteins. This application is significant in glycomics, the study of glycomes (the entire complement of sugars, whether free or present in more complex molecules, of an organism), including glycoproteins and glycolipids. The on-MALDI-target glycan derivatization using 2-AA derivatives simplifies sample preparation, avoids sample loss, and facilitates sensitive glycan identification, even at low microgram levels of glycoprotein. This technique is beneficial for analyzing biotherapeutic monoclonal antibodies and has general applicability in other areas where limited amounts of glycoproteins are available for analysis (Hronowski et al., 2020).
Drug Development and Biomolecular Studies
Derivatives of benzoic acid, including 2-Amino-5-hydroxy-4-methylbenzoic acid, are instrumental in the synthesis of novel compounds with potential therapeutic applications. For instance, the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes has led to the creation of 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This process, catalyzed by a rhodium/copper system under air, showcases the utility of these compounds in synthesizing bioactive molecules that could serve as the basis for new drugs or diagnostic tools (Shimizu et al., 2009).
Materials Science
Benzoic acid derivatives are explored as dopants in polyaniline, a conducting polymer, to modify its electrical properties. This research area has implications for developing advanced materials for electronics, sensors, and other technological applications. The doping of polyaniline with various substituted benzoic acids, including hydroxy-, chloro-, nitro-, methoxy-, and amino- derivatives, influences the polymer's conductivity and thermal properties, providing insights into tailoring material characteristics for specific uses (Amarnath & Palaniappan, 2005).
Properties
IUPAC Name |
2-amino-5-hydroxy-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUKNPZJZZSSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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